molecular formula C18H15BrN2O2S3 B4755888 N-(2-bromophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide

N-(2-bromophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide

Cat. No.: B4755888
M. Wt: 467.4 g/mol
InChI Key: FTSWBOBKRIYHCX-RVDMUPIBSA-N
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Description

The compound N-(2-bromophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide features a thiazolidinone core with a 2-thienylmethylene substituent at position 5, a 2-thioxo group at position 2, and a butanamide chain linked to a 2-bromophenyl group. This structure combines electron-withdrawing (bromo, thioxo) and aromatic (thienyl) moieties, which influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(2-bromophenyl)-4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2S3/c19-13-6-1-2-7-14(13)20-16(22)8-3-9-21-17(23)15(26-18(21)24)11-12-5-4-10-25-12/h1-2,4-7,10-11H,3,8-9H2,(H,20,22)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSWBOBKRIYHCX-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Research Findings

Spectroscopic and Physical Properties

  • IR Data: C=S stretches: 1240–1255 cm⁻¹ (consistent across thiazolidinones) . C=O stretches: 1663–1709 cm⁻¹, influenced by adjacent groups .
  • Melting Points :
    • Thienyl derivatives: ~260–280°C (e.g., : 277–280°C).
    • Bromophenyl analogues: Higher melting points due to halogen-induced crystallinity (e.g., : 165–174°C) .

Data Tables

Table 1: Comparative Analysis of Selected Analogues

Compound Name Substituents (R1, R2) Melting Point (°C) Key Bioactivity (if available) Reference
N-(2-bromophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide R1=2-thienyl, R2=2-bromophenyl Not reported Inferred antimicrobial/anti-inflammatory [6], [12]
N-(3-Fluorophenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide R1=2-thienyl, R2=3-fluorophenyl Not reported N/A [12]
{(5Z)-[4-Oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid R1=pyridin-4-yl, R2=acetic acid 277–280 Patented for metabolic diseases [5], [4]
N-[3-(1H-6-nitroindazol-1-yl)-propyl]-2-(2-bromophenyl)-4-oxo-5-(2-bromobenzylidene)-1,3-thiazolidine-carboxamide R1=2-bromobenzylidene, R2=2-bromophenyl 165–174 MIC: 12.5–25 µg/mL (bacteria) [6]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2-bromophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide

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